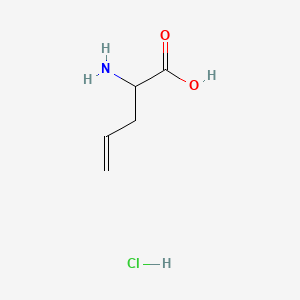

2-Aminopent-4-enoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

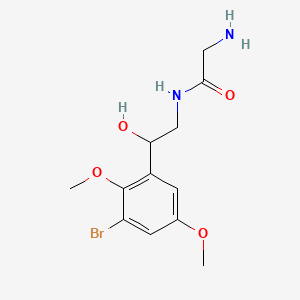

2-Aminopent-4-enoic acid hydrochloride, also known as ®-2-Aminopent-4-enoic acid hydrochloride, is a chemical compound with the molecular formula C5H10ClNO2 . It has a molecular weight of 151.59 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI code for the compound isInChI=1S/C5H9NO2.ClH/c1-2-3-4 (6)5 (7)8;/h2,4H,1,3,6H2, (H,7,8);1H . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 63.3 Ų and a complexity of 101 . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at room temperature .Applications De Recherche Scientifique

Enzyme Mechanism Studies : The enzyme 2-hydroxypentadienoic acid hydratase, related to the degradation of aromatic compounds in bacteria, was studied using 2-hydroxypentadienoic acid. This enzyme, requiring a divalent metal ion for activity, exhibits substrate inhibition at high concentrations and involves essential cysteine and tryptophan residues (Pollard & Bugg, 1998).

Neuropharmacology : Z-5-aminopent-2-enoic acid, a derivative of 2-aminopent-4-enoic acid, was identified as a potent GABAB-receptor antagonist and a weak GABAA-receptor agonist. This finding suggests its potential as a lead compound for developing new GABAB-antagonists (Dickenson et al., 1988).

Synthetic Chemistry : The synthesis of 2-amino-4-fluoropent-4-enoic acids was achieved through diastereoselective alkylation, with potential applications as isosteres of asparagine, a key amino acid (Laue et al., 1999).

GABA Receptor Studies : The synthesis and activity of unsaturated derivatives of 5-Aminopentanoic Acid, such as 5-aminopent-2-enoic acid, showed that only the (Z) isomers were active as GABA agonists. This highlights the compound's importance in neuropharmacological research (Allan et al., 1985).

Carcinogenicity Research : The reactions of various lactones, including 4-hydroxypent-2-enoic acid lactone, with primary amines were studied to understand the mechanisms of action of carcinogenic lactones (Jones & Young, 1966).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

2-aminopent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDZZOWASZMNQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694383 |

Source

|

| Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144073-09-6 |

Source

|

| Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)